molecular formula C10H17ClN6O B14164889 N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide CAS No. 300358-45-6

N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide

Cat. No.: B14164889
CAS No.: 300358-45-6
M. Wt: 272.73 g/mol
InChI Key: ZBDVYHHUPUPFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their wide range of applications, particularly in agriculture as herbicides. This specific compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, ethylamino, and propan-2-ylacetohydrazide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and ethylamine under controlled conditions.

    Substitution Reactions: The chloro group on the triazine ring is substituted with ethylamino and propan-2-ylacetohydrazide groups through nucleophilic substitution reactions. These reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and concentration of reactants.

    Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other triazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new herbicides and pesticides.

Mechanism of Action

The mechanism of action of N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure.

    Simazine: Another triazine herbicide with similar chemical properties.

    Cyanazine: A triazine herbicide with a different substitution pattern.

Uniqueness

N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

CAS No.

300358-45-6

Molecular Formula

C10H17ClN6O

Molecular Weight

272.73 g/mol

IUPAC Name

N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide

InChI

InChI=1S/C10H17ClN6O/c1-5-12-9-13-8(11)14-10(15-9)17(6(2)3)16-7(4)18/h6H,5H2,1-4H3,(H,16,18)(H,12,13,14,15)

InChI Key

ZBDVYHHUPUPFQJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(C(C)C)NC(=O)C

solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.